molecular formula C12H8ClN3O2S B064034 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-89-1

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B064034
CAS RN: 186519-89-1
M. Wt: 293.73 g/mol
InChI Key: HPWMGRLPNPQCQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine, involves several key steps. One method involves the condensation of 2-methylsulfanyl-4-hydroxy-6-aminopyrimidine with 2-chloro-4-acetoxybutanal, leading to derivatives that are then further modified to achieve the desired substitution at the 7 position with a phenylsulfonyl group (Williams, D. M., Loakes, D., & Brown, D. M., 1998).

Molecular Structure Analysis

The molecular structure of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is characterized by the presence of a pyrrolopyrimidine core, which is a fused ring system combining a pyrrole and a pyrimidine ring. This core structure provides a rigid framework that influences the compound's chemical reactivity and physical properties. Studies utilizing X-ray crystallography have revealed detailed insights into the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior (Shah, R. D., Jotani, M., & Jasinski, J., 2010).

Chemical Reactions and Properties

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine participates in various chemical reactions, including nucleophilic substitution, due to the presence of the chloro and phenylsulfonyl functional groups. These reactions are pivotal for further derivatization of the compound, enabling the synthesis of a wide array of pyrrolopyrimidine derivatives with potential biological activities. The sulfonyl group, in particular, plays a significant role in modulating the compound's reactivity towards nucleophiles and electrophiles, making it a versatile intermediate for synthetic applications (Brown, D. J., & Ford, P. W., 1967).

Scientific Research Applications

  • Antimicrobial Activity:

    • Synthesized compounds based on 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, derived from a similar structure to 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine, showed significant antibacterial and antifungal activities (Mittal, Sarode, & Vidyasagar, 2011)(Mittal, Sarode, & Vidyasagar, 2011).
  • Antiviral Activity:

    • A study synthesized and evaluated the antiviral activities of several pyrrolo[2,3-d]pyrimidine derivatives, including compounds related to 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine, against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988)(Saxena et al., 1988).
  • Synthesis of Tricyclic Purine Analogues:

    • Research focused on synthesizing tricyclic purine analogues using pyrrolo[2,3-d]pyrimidine derivatives, providing insights into the chemistry directed towards this synthesis (Williams & Brown, 1995)(Williams & Brown, 1995).
  • Dihydrofolate Reductase Inhibitors:

    • Novel nonclassical pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of dihydrofolate reductase, offering insights into their potential as antitumor agents (Gangjee, Jain, & Queener, 2005)(Gangjee, Jain, & Queener, 2005).
  • Crystal Structure Studies:

    • Structural analysis of compounds like 4-chloro-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine was conducted, providing valuable information about the molecular conformation and intermolecular interactions (Seela, Peng, Eickmeier, & Reuter, 2006)(Seela, Peng, Eickmeier, & Reuter, 2006).
  • Synthesis of Triarylpyrrolopyrimidines:

    • A study outlined the microwave-promoted cross-coupling reactions used to prepare new pyrrolo[2,3-d]pyrimidines with aryl groups at multiple positions, demonstrating a novel synthesis approach (Prieur, Pujol, & Guillaumet, 2015)(Prieur, Pujol, & Guillaumet, 2015).

Future Directions

The future directions for research on “4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine” and similar compounds could include further exploration of their synthesis processes, mechanisms of action, and potential pharmacological applications .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation, playing a significant role in controlling cell growth and division . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound exerts its cytotoxic activities by inhibiting the enzymatic activity of CDK2/cyclin A2 .

Biochemical Pathways

The compound affects the CDK2/cyclin A2 pathway, which is essential for cell cycle progression . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death . This mechanism is particularly effective against cancer cells, which rely on rapid cell division for growth .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 99 nM . It also shows moderate activity against HepG-2 . The compound’s action results in significant alterations in cell cycle progression and the induction of apoptosis within cells .

properties

IUPAC Name

7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c13-11-10-6-7-16(12(10)15-8-14-11)19(17,18)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWMGRLPNPQCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449373
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

CAS RN

186519-89-1
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flame-dried flask under nitrogen, 780 mg of 60% sodium hydride (19.5 mmol) in mineral oil was added to 30 mL of dimethylformamide (DMF) and the resulting mixture cooled to 0° C. A solution of 2.0 g (13.0 mmol) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 10 mL of DMF was added slowly over a 5 min period. The reaction was stirred for 10 min at which time generation of hydrogen (H2) ceased. Benzenesulfonylchloride (1.7 mL/13.0 mmol) was added, the reaction warmed to room temperature and stirred for 1 h. Water was added, and the resulting precipitate was filtered and dried in vacuo to obtain 3.4 g (89%) of the title compound as a crystalline solid, mp 163-167° C.
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
1.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Five
Yield
89%

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 g, 65.12 mmol, 1.0 eq) in THF (300 mL), NaH (5.30 g, 130.24 mmol, 2 eq) was added at 0° C. After 3 h, benzenesulfonyl chloride (22.53 g, 130.24 mmol, 2 eq) was added. The temperature was warmed to RT and continued for 1 h. The reaction mixture was poured into sat. NH4Cl and extracted with EtOAc. The organic layers were dried, concentrated and purified by column chromatography (eluting with 10% EtOAc in PE) to afford 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as brown solid (4.5 g, 24% in yield)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.53 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 g, 0.065 mol) in THF (300 mL) was added potassium tert-butoxide (9.15 g, 0.082 mol) at r.t. over 5 min. A slight exotherm was noticed and suspension was cooled with the aid of a water bath. Benzenesulfonyl chloride (10.5 mL, 0.082 mol) was then added drop-wise over a period of 10 min and the resulting suspension stirred for a further 3 h. Then water (20 mL) was added drop-wise and the solution was then stirred for 15 min. The solvent was evaporated under reduced pressure and the reaction mixture was eluted with ethyl acetate (1.2 l), washed with brine (2×100 mL), dried and concentrated. The resulting solid was triturated with ethyl acetate (50 mL) to afford 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as an off-white solid. 1H NMR (CDCl3, 400 MHz) δ 6.75 (1H, d), 7.55-7.625 (2H, t), 7.70 (1H, t), 7.82 (1H, d), 8.25 (1H, d) and 8.80 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
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4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
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4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 4
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 5
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 6
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

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